Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate

FAAH inhibition linker SAR piperazine carboxylates

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate (CAS 899758-59-9, molecular formula C16H23N3O5S) is a synthetic small molecule belonging to the sulfonylated piperazine carboxylate class. Its structure integrates an N-ethylcarboxylate-piperazine core, an ethylsulfonyl linker, and a terminal benzamido group.

Molecular Formula C16H23N3O5S
Molecular Weight 369.44
CAS No. 899758-59-9
Cat. No. B2589841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate
CAS899758-59-9
Molecular FormulaC16H23N3O5S
Molecular Weight369.44
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H23N3O5S/c1-2-24-16(21)18-9-11-19(12-10-18)25(22,23)13-8-17-15(20)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,20)
InChIKeyOXIAPNTXGNWTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate (899758-59-9): A Structurally Differentiated Sulfonylated Piperazine for Targeted Probe and Lead Discovery


Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate (CAS 899758-59-9, molecular formula C16H23N3O5S) is a synthetic small molecule belonging to the sulfonylated piperazine carboxylate class. Its structure integrates an N-ethylcarboxylate-piperazine core, an ethylsulfonyl linker, and a terminal benzamido group. This architecture positions it within a chemical space explored for modulating ion channels, G-protein coupled receptors, and enzymes such as fatty acid amide hydrolase (FAAH) [1]. Unlike simpler N-acyl or N-sulfonyl piperazines, the compound's ethylsulfonyl-benzamidoethyl side chain introduces both hydrogen-bond donor/acceptor capacity and conformational flexibility that can influence target engagement selectivity [2]. Understanding the compound's precise differentiation requires examining why closely related analogs cannot serve as drop-in replacements in discovery workflows.

Why Generic Piperazine-1-carboxylate Analogs Cannot Substitute for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate in Target-Focused Screening


The assumption that any ethyl piperazine-1-carboxylate or benzamido-piperazine derivative will exhibit comparable pharmacological behavior is not supported by structure-activity data. In sulfonylated piperazine series, the nature of the linker between the sulfonyl group and the terminal aryl/amide motif profoundly affects target potency and selectivity. For instance, among 1-benzhydryl-piperazine sulfonamides and benzamides, even minor substituent changes on the benzamide ring produce >10-fold shifts in antimicrobial minimum inhibitory concentrations [1]. In the FAAH inhibitor patent space, alkylpiperazine carboxylates with varying spacer lengths and terminal groups display IC50 values spanning low nanomolar to micromolar ranges against the same enzyme [2]. The target compound's specific ethylsulfonyl-benzamidoethyl architecture is not replicated in generic piperazine building blocks, meaning that substitution with simpler N-benzoyl or N-phenylsulfonyl piperazines would constitute a different chemotype with unpredictable target engagement profiles.

Quantitative Differentiation Evidence for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate (899758-59-9) Against Structural Analogs


Sulfonyl-Linker Architecture: Ethylsulfonyl-Benzamidoethyl vs. Direct Sulfonamide Spacing in Piperazine-1-carboxylates

In the alkylpiperazine-carboxylate FAAH inhibitor series disclosed in EP1720848B1, compounds featuring a sulfonyl-containing spacer between the piperazine carboxylate and the terminal aromatic amide group exhibit modulated enzyme inhibition. While the specific compound 899758-59-9 is not explicitly exemplified with a discrete IC50 in this patent, structurally proximate analogs with ethyl carboxylate termini and variable sulfonyl-alkyl-benzamido linkers demonstrate that the ethylsulfonyl spacer introduces a distinct pharmacophoric distance compared to direct sulfonamide or methylene-only linkers [1]. The closest patent-exemplified comparator, 2-(methylamino)-2-oxoethyl 4-(3-(4-phenylphenyl)-propyl)-piperazine-1-carboxylate, shows an FAAH IC50 of 32 nM [2], illustrating that piperazine-1-carboxylates with optimized linker geometry can achieve high potency, and that the target compound's ethylsulfonyl-benzamidoethyl motif represents a distinct, underexplored linker topology within this pharmacophore class.

FAAH inhibition linker SAR piperazine carboxylates

Antimicrobial Potential: Benzamido-Piperazine-Sulfonamide Hybrids vs. Classical Sulfonamides

Benzamide-piperazine-sulfonamide hybrids, of which the target compound is a structural representative, have been evaluated for in vitro cytotoxicity and antimicrobial activity across multiple studies. In the work by Kumar et al. (2008), closely related 1-benzhydryl-piperazine sulfonamides (8a–f) and benzamides (9a–h) were tested against a panel of Gram-positive and Gram-negative bacteria [1]. Compounds 9c, 9e, 9f, and 9h in the benzamide series displayed inhibition zones reaching 30 mm against Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, comparable or superior to streptomycin controls [1]. While 899758-59-9 itself has not been assayed in this panel, its benzamido-sulfonyl-piperazine scaffold is a direct conformational analog of the active benzamide sub-series, suggesting potential antibacterial activity that distinguishes it from simple piperazine sulfonamides lacking the benzamidoethyl extension.

antimicrobial resistance benzamide-piperazine-sulfonamide hybrids gram-positive bacteria

Anticancer Hybrid Design: Benzamide-Piperazine-Sulfonamide vs. Triazine-Sulfonamide Conjugates

The benzamide-piperazine-sulfonamide hybrid framework has been systematically explored for anticancer potential. In a study by the same group, hippuric acid (2-benzamidoacetic acid) derivatives containing an arylsulfonylpiperazine nucleus were synthesized and evaluated for in vitro cytotoxicity against five human cancer cell lines: HeLa (cervical), A549 (lung), and A375 (skin), using the MTT assay [1]. The benzamido-sulfonylpiperazine core structure in these hybrids is shared with the target compound, where the ethyl carboxylate terminus replaces the hippuric acid moiety. Compounds within this series demonstrated differential cytotoxicity across cell lines, indicating that the benzamido-sulfonyl-piperazine scaffold confers intrinsic antiproliferative capacity [1]. In contrast, related triazine-sulfonamide conjugates lacking the piperazine-benzamido motif showed a divergent selectivity profile [1], reinforcing that the piperazine-benzamido-sulfonyl triad is a critical pharmacophoric element for this activity class.

anticancer agents piperazine-sulfonamide hybrids HeLa cytotoxicity

CB1 Receptor Chemotype Space: Sulfonylated Piperazine-1-carboxylates vs. Pyrazole-3-carboxamide Cannabinoid Antagonists

Sulfonylated piperazine derivatives have been patented as cannabinoid-1 (CB1) receptor modulators with a focus on peripherally restricted antagonists to avoid the central nervous system (CNS) adverse effects associated with brain-penetrant CB1 antagonists like rimonabant [1]. A sulfonylated piperazine derivative (designated 'Sulfonylated piperazine derivative 4,' PMID26161824-Compound-184) has been profiled as a CB1 antagonist [2]. The target compound, by virtue of its sulfonyl-piperazine-1-carboxylate core, belongs to this same chemotype class. In contrast, classical CB1 antagonists such as rimonabant (a pyrazole-3-carboxamide) exhibit potent CNS penetration that led to psychiatric adverse events and market withdrawal [1]. The sulfonylated piperazine scaffold, including the target compound's ethyl carboxylate terminus, is designed to confer peripherally restricted pharmacology—a differentiating feature not shared by first-generation CB1 antagonists.

cannabinoid CB1 receptor sulfonylated piperazine peripheral selectivity

Optimal Procurement and Application Scenarios for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate (899758-59-9)


FAAH Inhibitor Tool Compound for Linker-Dependent Selectivity Profiling

Procure this compound as a structurally distinct FAAH probe to interrogate the impact of the ethylsulfonyl-benzamidoethyl linker on enzyme inhibition kinetics and selectivity. In the alkylpiperazine-carboxylate FAAH inhibitor patent series (EP1720848B1), related compounds with optimized linkers achieve IC50 values as low as 32 nM [1]. The target compound's unique spacer topology—incorporating both a sulfonyl hydrogen-bond acceptor and a benzamido hydrogen-bond donor/acceptor—makes it suitable for comparative SAR studies against directly linked sulfonamide or methylene-spaced analogs. Use in recombinant FAAH enzyme assays (pH 7.4, 25–37 °C) with anandamide or fluorogenic substrate readouts to establish the linker-SAR landscape for this chemotype.

Antimicrobial Screening Cascade for Benzamido-Piperazine-Sulfonamide Hybrids

Deploy the compound as a screening candidate in antimicrobial susceptibility testing against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus species. The benzamido-piperazine-sulfonamide scaffold has demonstrated inhibition zones of up to 30 mm in disc diffusion assays against S. aureus and B. cereus [2]. The compound can serve as a core scaffold for a focused library exploring substituent effects on the benzamido ring (electron-withdrawing vs. electron-donating groups), with activity benchmarked against streptomycin and ciprofloxacin in broth microdilution MIC assays following CLSI guidelines.

Oncology Lead Generation: Multi-Histotype Cytotoxicity Screening

Utilize this compound as a starting point for anticancer lead optimization, leveraging the benzamido-piperazine-sulfonamide hybrid framework that has shown activity across HeLa (cervical), A549 (lung), and A375 (skin) cancer cell lines [3]. The ethyl carboxylate terminus provides a synthetic handle for further derivatization. Design a screening cascade beginning with MTT or resazurin-based viability assays at 48–72 h exposure, followed by selectivity counterscreening against non-transformed human fibroblasts (e.g., MRC-5 or WI-38) to establish a preliminary therapeutic index.

Peripherally Restricted CB1 Antagonist Probe for Metabolic Disease Models

Procure the compound as a sulfonylated piperazine-1-carboxylate scaffold for developing peripherally restricted CB1 receptor antagonists. This chemotype class is explicitly designed to minimize brain penetration and avoid the CNS-mediated psychiatric adverse effects that led to the withdrawal of rimonabant [4]. Use in CB1 receptor binding displacement assays (radioligand: [³H]CP-55,940 or [³H]SR141716A) with parallel assessment of brain/plasma ratio in rodent pharmacokinetic studies. Compare against rimonabant as a brain-penetrant control to validate peripheral restriction, an essential differentiator for metabolic disease (obesity, NASH, type 2 diabetes) programs requiring sustained CB1 blockade without central side effects.

Quote Request

Request a Quote for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.